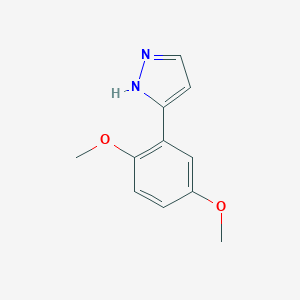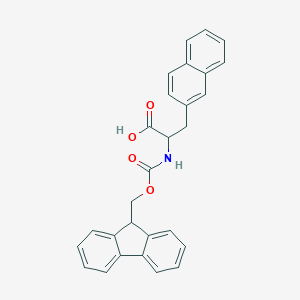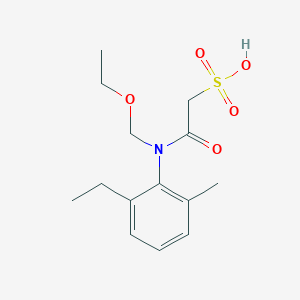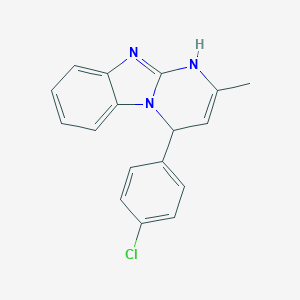
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrazolo-pyrimidine derivative that has been synthesized through various methods. This compound exhibits unique properties that make it a potential candidate for various applications in the field of medicine and biology.
作用机制
The mechanism of action of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine exhibits various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.
实验室实验的优点和局限性
One of the advantages of using 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine in lab experiments is its potent anticancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to investigate the efficacy and safety of this compound in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
合成方法
The synthesis of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine has been achieved through several methods. One of the commonly used methods involves the reaction of 2-bromo-4'-methylbiphenyl with 4-aminopyrazole-5-carboxylic acid in the presence of a palladium catalyst. This method yields the desired compound in good yields and high purity.
科学研究应用
The unique properties of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine make it a potential candidate for various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines.
属性
CAS 编号 |
167375-28-2 |
|---|---|
产品名称 |
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
分子式 |
C23H21N3O3 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C23H21N3O3/c1-2-5-20-19(22(27)26-21(25-20)12-13-24-26)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23(28)29/h3-4,6-13,24H,2,5,14H2,1H3,(H,28,29) |
InChI 键 |
NHHVQPWNYREWJP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O |
规范 SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O |
同义词 |
6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



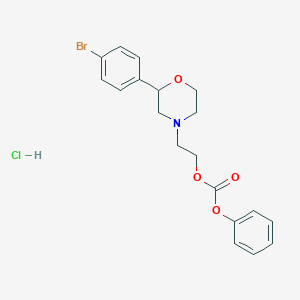
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)


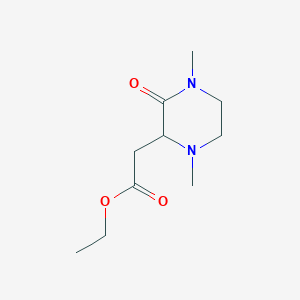
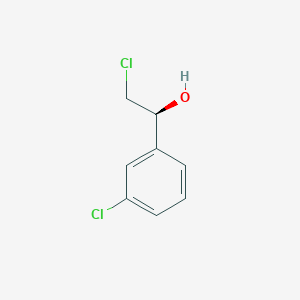
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
